Thalidomide-Piperazine-Polyethylene Glycol 3-Carboxylic Acid is a synthetic compound that combines thalidomide, a drug originally developed for treating morning sickness but later withdrawn due to its teratogenic effects, with piperazine and polyethylene glycol. This combination aims to enhance the therapeutic properties of thalidomide while potentially mitigating its side effects. The compound falls under the classification of pharmaceutical agents with applications in various medical fields, particularly in oncology and immunology.
The synthesis of Thalidomide-Piperazine-Polyethylene Glycol 3-Carboxylic Acid typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of Thalidomide-Piperazine-Polyethylene Glycol 3-Carboxylic Acid can be described as follows:
The molecular formula can be represented as . The compound exhibits a complex three-dimensional arrangement due to the presence of multiple functional groups that influence its pharmacological properties.
The compound undergoes various chemical reactions depending on environmental conditions:
Kinetics studies are essential to understand the reaction rates under physiological conditions, which can be analyzed using spectrophotometric methods.
Thalidomide-Piperazine-Polyethylene Glycol 3-Carboxylic Acid primarily exerts its effects through:
Research has shown that this compound can significantly reduce tumor growth in preclinical models by modulating immune responses and inhibiting angiogenesis.
Relevant data from stability studies indicate that degradation occurs at elevated temperatures or extreme pH levels, necessitating careful formulation considerations for therapeutic applications.
Thalidomide-Piperazine-Polyethylene Glycol 3-Carboxylic Acid has several potential applications:
The ubiquitin-proteasome system (UPS) represents a sophisticated intracellular protein quality control mechanism, wherein E3 ubiquitin ligases play the decisive role in substrate recognition and ubiquitin transfer. Proteolysis-Targeting Chimeras (PROTACs) exploit this natural machinery by co-opting E3 ligases to degrade disease-relevant proteins previously considered "undruggable." These heterobifunctional molecules consist of three elements: a target protein-binding ligand, an E3 ligase-recruiting moiety, and a chemical linker that spatially optimizes ternary complex formation. Unlike occupancy-driven inhibitors, PROTACs operate catalytically, enabling sustained target degradation at substoichiometric concentrations. The development of Thalidomide-Piperazine-PEG3-COOH exemplifies rational optimization of CRBN-based degraders, merging structural insights from immunomodulatory drugs with linker chemistry innovations to enhance degradation efficiency and selectivity.
The conceptual foundation for PROTACs was established in 2001 by Sakamoto, Crews, and Deshaies, who engineered the first chimeric degrader targeting methionine aminopeptidase-2 using a phosphopeptide ligand for SCFβ-TRCP E3 ligase recruitment [1] [10]. This proof-of-concept molecule faced limitations in cellular permeability and potency, spurring two decades of innovation. Critical advances included:
Table 1: Key Milestones in PROTAC Development
Year | Advancement | Significance |
---|---|---|
2001 | First peptide-based PROTAC | Proof-of-concept for induced protein degradation |
2008 | First small-molecule PROTAC (MDM2-recruiter) | Improved cellular permeability |
2015 | CRBN-based PROTACs (e.g., dBET1) | High-efficiency degradation with drug-like properties |
2019 | ARV-110 and ARV-471 enter clinical trials | First PROTACs tested in humans |
2023 | 90+ new targets degraded in two years | Rapid expansion to "undruggable" protein classes |
Recent clinical progress underscores the translational potential of PROTACs. As of 2023, over 20 PROTAC candidates are in clinical development, primarily targeting oncology indications but expanding into immunology and neurodegeneration [3] [6]. Challenges remain in optimizing oral bioavailability and tissue specificity, driving innovations in E3 ligase diversification and linker design.
E3 ubiquitin ligases determine the spatial, temporal, and substrate-specificity of ubiquitination. With >600 human E3 ligases identified, fewer than 10 have been harnessed for PROTAC development, reflecting historical reliance on validated ligands rather than biological suitability [4] [10].
Cereblon (CRBN) Advantages:
Ternary Complex Dynamics:Successful degradation requires formation of a productive POI-PROTAC-E3 ternary complex. Crystallographic studies reveal that CRBN-based PROTACs induce neosubstrate recruitment by altering the surface topology of the CRL4^CRBN complex [1] [9]. The linker length in Thalidomide-Piperazine-PEG3-COOH (incorporating a 15-atom PEG3 chain) optimizes distance and orientation between CRBN and the target protein, enhancing ubiquitin transfer efficiency. Notably, excessive PROTAC concentrations disrupt ternary complexes via a "hook effect," where binary PROTAC-E3 and PROTAC-POI complexes predominate [10].
Emerging E3 Ligases:Expanding beyond CRBN and VHL mitigates resistance risks and enables tissue-selective degradation. Promising alternatives include:
Table 2: E3 Ligases Exploited in PROTAC Design
E3 Ligase | Ligand Type | PROTAC Advantages | Limitations |
---|---|---|---|
CRBN | Thalidomide derivatives | Small size, oral bioavailability | Teratogenicity risks, neosubstrate degradation |
VHL | Hydroxyproline mimetics | Well-characterized, high specificity | Larger ligand size, lower tissue penetration |
MDM2 | Nutlin analogs | Activates p53 in cancer | Limited target scope |
DCAF15 | Sulfonamides | RNA-binding protein degradation | Narrow expression profile |
Thalidomide and its analogs (lenalidomide, pomalidomide) exemplify "molecular glues" that repurpose CRL4^CRBN to ubiquitinate non-native substrates. Structural elucidation revealed that the glutarimide ring binds CRBN's tri-Trp pocket, while the phthalimide ring interfaces with neosubstrates like IKZF1 or CK1α [1] [9].
Neosubstrate Selectivity Mechanisms:
Thalidomide-Piperazine-PEG3-COOH Design Rationale:This PROTAC building block integrates three elements critical for CRBN-mediated degradation:
Table 3: Thalidomide Derivatives in PROTAC Development
Derivative | Linker Attachment Point | Neosubstrate Specificity | Applications in PROTACs |
---|---|---|---|
Pomalidomide | N-alkylation (imide) | IKZF1/3, CK1α | BET degraders (e.g., dBET1) |
4-Hydroxythalidomide | C4-hydroxyl | SALL4 > IKZF1 | Underexplored (teratogenicity concerns) |
Lenalidomide | C4-amino group | CK1α (in del(5q) MDS) | IMiD-based PROTACs |
6-Fluoro-lenalidomide | C4-amino group | Selective IKZF1/3, CK1α | High-selectivity BET degraders |
Synthetic Accessibility:Thalidomide-Piperazine-PEG3-COOH is synthesized via nucleophilic substitution of bromo-PEG3-COOH with N-alkylated piperazine-thalidomide conjugates. This modular approach enables rapid PROTAC assembly when coupled with target ligands via amide bond formation [1]. The piperazine ring improves water solubility (>50-fold vs. alkyl linkers), addressing a key limitation of hydrophobic PROTACs [8].
In PROTAC synthesis, this compound functions as a versatile CRBN-recruiting module. When conjugated to kinase inhibitors (e.g., JQ1 for BRD4), it achieves DC50 values <10 nM in leukemia models, demonstrating the pharmacophoric efficiency conferred by the PEG-piperazine linker [1] [8]. Future innovations may incorporate 6-fluoro modifications to minimize off-target neosubstrate degradation while retaining potent target protein elimination.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7